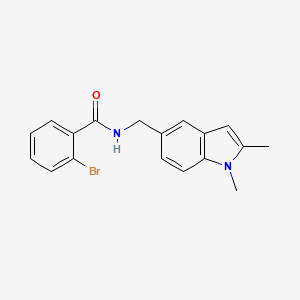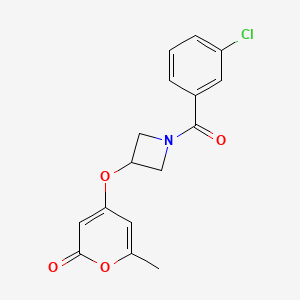
2-Brom-N-((1,2-Dimethyl-1H-indol-5-yl)methyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom attached to the benzamide moiety and a dimethylindole group, which contributes to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.
Biological Studies: The compound is used in studies to understand the biological activities of indole derivatives and their interactions with various biological targets.
Chemical Biology: It serves as a probe to study the mechanisms of action of indole-based compounds in biological systems.
Material Science: The compound can be used in the synthesis of organic materials with specific electronic or optical properties.
Biochemische Analyse
Biochemical Properties
2-bromo-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular processes such as proliferation, differentiation, and apoptosis. Additionally, 2-bromo-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide has been found to bind to specific receptors on the cell surface, modulating their activity and downstream signaling pathways .
Cellular Effects
The effects of 2-bromo-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating pro-apoptotic genes and inhibiting anti-apoptotic genes. Moreover, 2-bromo-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation, differentiation, and stress response .
Molecular Mechanism
The molecular mechanism of action of 2-bromo-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate binding and subsequent phosphorylation events. Additionally, 2-bromo-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-bromo-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its activity. Long-term studies have shown that prolonged exposure to 2-bromo-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide can result in sustained effects on cellular function, including alterations in cell signaling pathways, gene expression, and cellular metabolism. These temporal effects are important considerations for the use of this compound in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-bromo-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and immunosuppression. These dosage-dependent effects highlight the importance of determining the optimal dose for therapeutic applications while minimizing potential side effects .
Metabolic Pathways
2-bromo-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, 2-bromo-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide can affect metabolic flux and metabolite levels, influencing cellular metabolism and energy production. Understanding these metabolic pathways is crucial for elucidating the pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
The transport and distribution of 2-bromo-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-bromo-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide within tissues can also be affected by factors such as tissue perfusion, binding affinity, and cellular uptake .
Subcellular Localization
The subcellular localization of 2-bromo-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may localize to the cytoplasm or mitochondria, influencing cellular metabolism and energy production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide typically involves the following steps:
Indole Formation: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Coupling Reaction: The final step involves coupling the brominated benzamide with the indole derivative. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a base like potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The indole moiety can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
Oxidation Products: Oxidized forms of the indole or benzamide moieties.
Reduction Products: Reduced forms of the indole or benzamide moieties.
Wirkmechanismus
The mechanism of action of 2-bromo-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide involves its interaction with specific molecular targets in biological systems. The indole moiety can bind to various receptors and enzymes, modulating their activity. The bromine atom and the benzamide group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the derivatives formed from this compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-bromo-N-((1-methyl-1H-indol-5-yl)methyl)benzamide
- 2-bromo-N-((1,2-dimethyl-1H-indol-3-yl)methyl)benzamide
- 2-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide
Uniqueness
2-bromo-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide is unique due to the specific positioning of the bromine atom and the dimethyl groups on the indole ring. This configuration can influence its chemical reactivity, biological activity, and binding properties compared to similar compounds. The presence of the bromine atom can also facilitate further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry.
Eigenschaften
IUPAC Name |
2-bromo-N-[(1,2-dimethylindol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O/c1-12-9-14-10-13(7-8-17(14)21(12)2)11-20-18(22)15-5-3-4-6-16(15)19/h3-10H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDPDAQJWZZRGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)thiophene-2-carboxamide](/img/structure/B2586091.png)

![3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]propanamide](/img/structure/B2586093.png)
![N-(3-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2586094.png)
![ethyl 2-[(5-{5-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2586095.png)


![(Z)-ethyl 2-(3-(4-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2586102.png)
![1-(4-Fluorophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea](/img/structure/B2586104.png)
![Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2586105.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2586108.png)
![7-bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B2586109.png)
![1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane](/img/structure/B2586111.png)
